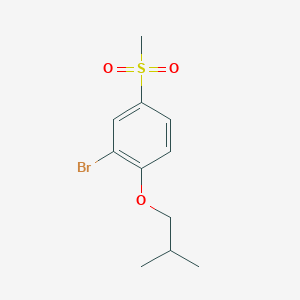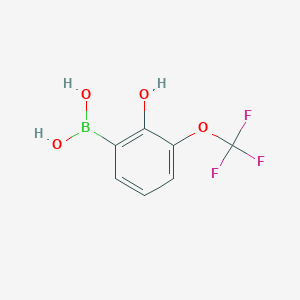
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride typically involves the following steps:
Cyclohexanone to Cyclohexanol: The initial step involves the reduction of cyclohexanone to cyclohexanol using a reducing agent such as sodium borohydride.
Cyclohexanol to Cyclohexylamine: Cyclohexanol is then converted to cyclohexylamine through an amination reaction using ammonia and a suitable catalyst.
Cyclohexylamine to 2-Aminocyclohexane-1-carbonitrile: The cyclohexylamine undergoes a cyanation reaction to form 2-aminocyclohexane-1-carbonitrile.
Formation of Hydrochloride Salt: Finally, the 2-aminocyclohexane-1-carbonitrile is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-Ephedrine Hydrochloride: Shares similar stereochemistry but differs in functional groups and applications.
(1R,2S)-Pseudoephedrine Hydrochloride: Another stereoisomer with distinct pharmacological properties.
(1R,2S)-Methcathinone Hydrochloride: A related compound with stimulant effects.
Uniqueness
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C7H13ClN2 |
|---|---|
Molekulargewicht |
160.64 g/mol |
IUPAC-Name |
(1R,2S)-2-aminocyclohexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
JBEUIYULCKXPPX-LEUCUCNGSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C#N)N.Cl |
Kanonische SMILES |
C1CCC(C(C1)C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)
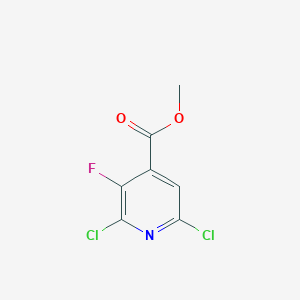
![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
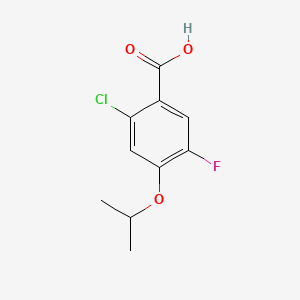
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
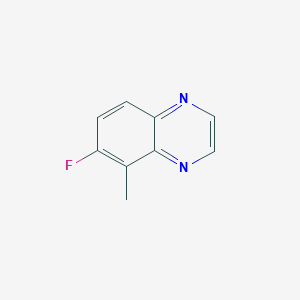
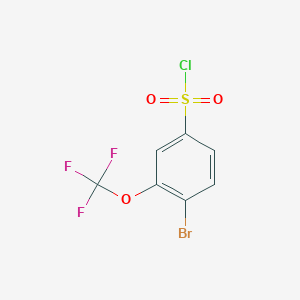
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)

